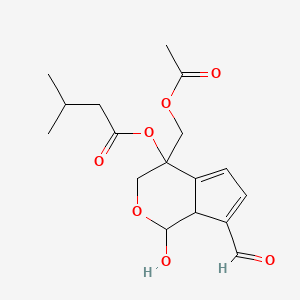![molecular formula C11H10F3N3 B13756121 [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.
Méthodes De Préparation
The synthesis of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol and a base like sodium carbonate . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the mechanisms of action of various enzymes and proteins.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals due to its chemical stability and biological activity.
Mécanisme D'action
The mechanism of action of [2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine involves its interaction with specific molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit the growth of bacterial and cancer cells by interfering with their metabolic pathways .
Comparaison Avec Des Composés Similaires
[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
Quinoline derivatives: These compounds have a similar quinoline core structure but may lack the trifluoromethyl group or have different substituents.
Hydrazine derivatives: These compounds contain the hydrazine functional group but may have different core structures or substituents.
The uniqueness of this compound lies in its combination of the quinoline core, trifluoromethyl group, and hydrazine functional group, which together contribute to its distinctive chemical and biological properties .
Propriétés
Formule moléculaire |
C11H10F3N3 |
|---|---|
Poids moléculaire |
241.21 g/mol |
Nom IUPAC |
[2-methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine |
InChI |
InChI=1S/C11H10F3N3/c1-6-4-10(17-15)8-3-2-7(11(12,13)14)5-9(8)16-6/h2-5H,15H2,1H3,(H,16,17) |
Clé InChI |
GJQSZMGVZJSGML-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
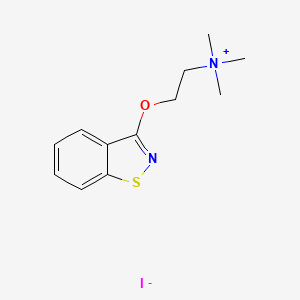
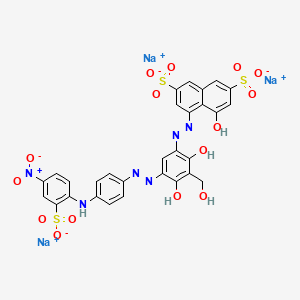
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
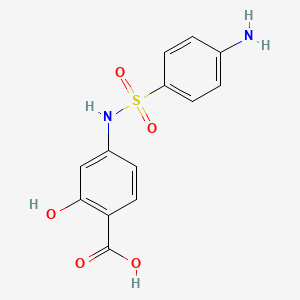
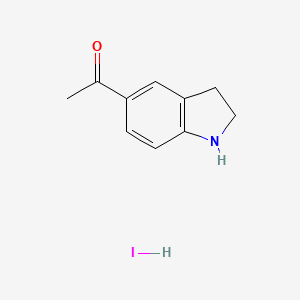

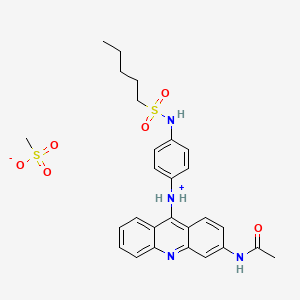
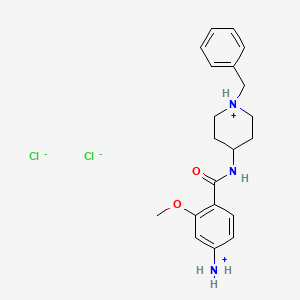
![1-Piperazineethanol, 4-[[4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]-](/img/structure/B13756105.png)


